Butyl (2R)-2-hydroxybutanoate

CAS No.: 928835-95-4

Cat. No.: VC16229720

Molecular Formula: C8H16O3

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 928835-95-4 |

|---|---|

| Molecular Formula | C8H16O3 |

| Molecular Weight | 160.21 g/mol |

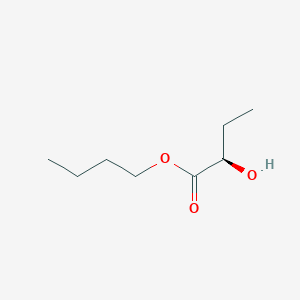

| IUPAC Name | butyl (2R)-2-hydroxybutanoate |

| Standard InChI | InChI=1S/C8H16O3/c1-3-5-6-11-8(10)7(9)4-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |

| Standard InChI Key | YFFBWGUXPFAXRS-SSDOTTSWSA-N |

| Isomeric SMILES | CCCCOC(=O)[C@@H](CC)O |

| Canonical SMILES | CCCCOC(=O)C(CC)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Stereochemistry

Butyl (2R)-2-hydroxybutanoate belongs to the class of hydroxy esters, with the molecular formula . The compound’s chirality arises from the (2R) configuration at the hydroxyl-bearing carbon, distinguishing it from its (2S)-enantiomer, (S)-butyl 2-hydroxybutanoate (CAS 132513-51-0) . The spatial arrangement of the hydroxyl group influences its interactions in biological systems, as enantiomers often exhibit divergent pharmacological and metabolic behaviors .

The ester functional group links the butanol moiety to 2-hydroxybutanoic acid, rendering the molecule amphiphilic. This structural duality facilitates solubility in both polar and nonpolar solvents, a property critical for its applications in drug delivery and biocatalysis.

Nomenclature and Related Compounds

The compound is systematically named using IUPAC conventions as butyl (2R)-2-hydroxybutanoate. Alternative designations include tert-butyl (R)-2-hydroxybutyrate (CAS 206996-51-2), though this variant differs in the branching of the alkyl group . Such structural variations significantly alter physical properties; for instance, tert-butyl derivatives often exhibit higher melting points due to increased steric hindrance .

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The synthesis of butyl (2R)-2-hydroxybutanoate typically involves esterification between 2-hydroxybutanoic acid and butanol under acidic or enzymatic catalysis. Chiral resolution techniques, such as kinetic resolution or asymmetric catalysis, are employed to isolate the (2R)-enantiomer. A representative procedure involves:

-

Combining equimolar quantities of (R)-2-hydroxybutanoic acid and butanol.

-

Adding a catalytic amount of concentrated sulfuric acid or lipase enzymes.

-

Refluxing the mixture at 60–80°C for 4–6 hours.

-

Purifying the product via fractional distillation or chromatography.

Industrial Production Methods

Industrial processes prioritize atom economy and scalability. Continuous-flow reactors with immobilized catalysts, such as acidic resins or metal-organic frameworks (MOFs), enable high-throughput esterification. Recent advances in green chemistry have spurred the adoption of solvent-free systems and biocatalysts, reducing energy consumption and waste generation .

Table 1: Comparison of Synthesis Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Catalyst | Immobilized lipases | |

| Temperature | 60–80°C | 40–60°C |

| Reaction Time | 4–6 hours | 1–2 hours |

| Yield | 70–85% | 90–95% |

| Purity | ≥98% (after purification) | ≥99.5% (in-line monitoring) |

| Environmental Impact | Moderate (solvent use) | Low (solvent-free) |

Physical and Chemical Properties

Thermodynamic and Spectroscopic Data

-

Melting Point: Estimated at -20°C to 10°C (lower than tert-butyl analogs due to reduced branching) .

-

Boiling Point: Approximately 210–220°C at atmospheric pressure.

-

Solubility: Miscible with ethanol, diethyl ether, and chloroform; sparingly soluble in water (1–2 g/L).

Spectroscopic characteristics include:

-

IR: Strong absorption at 1730 cm (ester C=O stretch) and 3450 cm (O-H stretch).

-

NMR: NMR signals at δ 4.10–4.30 (m, ester -OCH-), δ 1.50–1.70 (m, hydroxyl-bearing CH).

Stability and Reactivity

The compound undergoes hydrolysis in aqueous acidic or basic conditions, yielding 2-hydroxybutanoic acid and butanol. This reactivity is exploited in prodrug formulations, where controlled ester cleavage releases active metabolites. Oxidation at the hydroxyl group produces 2-ketobutanoate, a key intermediate in the citric acid cycle.

Applications in Research and Industry

Pharmaceutical Intermediates

Butyl (2R)-2-hydroxybutanoate serves as a chiral building block for synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and β-lactam antibiotics. Its enantiopurity is critical for avoiding racemic mixtures, which can cause adverse effects in therapeutics .

Metabolic Pathway Studies

Hydrolysis of the ester bond generates 2-hydroxybutanoic acid, a metabolite implicated in ketosis and fatty acid oxidation. Isotopically labeled derivatives (e.g., -butyl (2R)-2-hydroxybutanoate) enable tracking of metabolic fluxes in vivo using mass spectrometry.

Flavor and Fragrance Industry

The compound’s fruity odor profile has prompted investigations into its use as a food additive. Regulatory approvals remain pending due to insufficient toxicological data, though preliminary studies indicate low acute toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume